(3-bromophenyl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone
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Overview
Description
(3-bromophenyl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone is a chemical compound known for its role as a methyl-lysine reader antagonist. It binds to the MBT domain of the L3MBTL1 protein with a dissociation constant (Kd) of 3.9 μM
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-bromophenyl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyrrolidine Group: The pyrrolidine group is introduced via a substitution reaction, where a suitable pyrrolidine derivative reacts with the piperidine ring.
Attachment of the Bromophenyl Group: The bromophenyl group is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Palladium or other transition metal catalysts.
Solvents: Organic solvents such as dichloromethane or toluene.
Temperature and Pressure: Controlled temperature and pressure conditions to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3-bromophenyl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its role in modulating protein interactions and cellular processes.
Medicine: Explored for potential therapeutic applications, particularly in targeting specific proteins involved in diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by binding to the MBT domain of the L3MBTL1 protein. This interaction inhibits the protein’s ability to recognize and bind to methylated lysine residues on histones, thereby affecting gene expression and cellular processes. The molecular targets and pathways involved include:
Molecular Targets: L3MBTL1 protein.
Pathways: Epigenetic regulation of gene expression.
Comparison with Similar Compounds
- (3-chlorophenyl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone
- (3-fluorophenyl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone
Comparison:
- Uniqueness: The presence of the bromine atom in (3-bromophenyl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone provides unique reactivity and binding properties compared to its chloro and fluoro analogs.
- Binding Affinity: The bromine derivative may exhibit different binding affinities and selectivity towards the MBT domain of the L3MBTL1 protein.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(3-bromophenyl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O/c17-14-5-3-4-13(12-14)16(20)19-10-6-15(7-11-19)18-8-1-2-9-18/h3-5,12,15H,1-2,6-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGLFIKZKQOYHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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